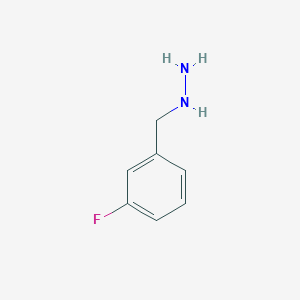

3-Fluorobenzylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAJKHGIQLPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588356 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-16-0 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluorobenzylhydrazine CAS number and molecular structure

CAS Number: 51421-16-0 Molecular Formula: C₇H₉FN₂ Molecular Weight: 140.16 g/mol

This technical guide provides a comprehensive overview of 3-Fluorobenzylhydrazine, a fluorinated organic compound of interest to researchers, scientists, and drug development professionals. The information presented covers its chemical structure, synthesis, potential applications, and key quantitative data.

Molecular Structure and Properties

This compound consists of a benzyl group substituted with a fluorine atom at the meta position, which is in turn attached to a hydrazine moiety. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Molecular Structure:

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 140.16 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₇H₉FN₂ | --INVALID-LINK-- |

| CAS Number | 51421-16-0 | --INVALID-LINK-- |

| Topological Polar Surface Area | 38.1 Ų | --INVALID-LINK--hydrazine) |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--hydrazine) |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--hydrazine) |

| Rotatable Bond Count | 2 | --INVALID-LINK--hydrazine) |

Synthesis

Postulated Experimental Protocol: Synthesis from 3-Fluorobenzyl Bromide

This protocol is based on general procedures for the synthesis of benzylhydrazines.

Materials:

-

3-Fluorobenzyl bromide

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzyl bromide in ethanol.

-

Cool the solution in an ice bath and add an excess of hydrazine hydrate dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

To the residue, add diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis:

Caption: Postulated synthesis workflow for this compound.

Applications in Drug Discovery and Research

Hydrazine derivatives are a well-established class of compounds with diverse biological activities, most notably as enzyme inhibitors.

Potential as a Monoamine Oxidase (MAO) Inhibitor

Many substituted hydrazines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters.[1][2][3] Inhibition of MAO can lead to increased levels of monoamines like serotonin, dopamine, and norepinephrine in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases.[3] Given its structural similarity to known MAO inhibitors, this compound is a candidate for investigation as a potential MAO inhibitor.

Use in Activity-Based Protein Profiling (ABPP)

Hydrazine-based chemical probes are utilized in activity-based protein profiling (ABPP) to identify novel protein targets.[4] These probes can covalently react with electrophilic sites on enzymes, allowing for their enrichment and identification via mass spectrometry. This compound could potentially be modified into such a probe to explore its interactions within the proteome.

Experimental Protocols for Target Identification

While no specific experimental data for this compound is available, the following are standard protocols used to assess the inhibitory activity and identify the targets of novel hydrazine-based compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate) or Benzylamine (MAO-B substrate)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)

-

This compound (test compound)

-

Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the wells. Include wells with positive controls and a vehicle control (buffer only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) and the Amplex® Red reagent.

-

Monitor the fluorescence increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for MAO Inhibition Assay:

References

- 1. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-Fluorobenzylhydrazine (NMR, IR, Mass Spec)

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-Fluorobenzylhydrazine. These predictions are based on established principles of spectroscopic theory and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - |

| -CH₂- | 3.8 - 4.0 | Singlet | - |

| Ar-H (ortho to CH₂) | 7.25 - 7.35 | Multiplet | - |

| Ar-H (para to CH₂) | 7.05 - 7.15 | Multiplet | - |

| Ar-H (ortho to F) | 7.00 - 7.10 | Multiplet | - |

| Ar-H (meta to F) | 7.30 - 7.40 | Multiplet | - |

| -NH- | Variable | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 50 - 55 |

| C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| C-CH₂ | 140 - 142 (d, ³JCF ≈ 6-8 Hz) |

| Ar-C (ortho to CH₂) | 128 - 130 |

| Ar-C (para to CH₂) | 115 - 117 (d, ²JCF ≈ 21 Hz) |

| Ar-C (ortho to F) | 114 - 116 (d, ²JCF ≈ 21 Hz) |

| Ar-C (meta to F) | 130 - 132 (d, ³JCF ≈ 8 Hz) |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (hydrazine) | 3350 - 3250 | Medium, Broad |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | 2950 - 2850 | Medium |

| N-H Bend (hydrazine) | 1650 - 1580 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-N Stretch | 1250 - 1020 | Medium |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 140 | [M]⁺ (Molecular Ion) |

| 109 | [M - NHNH₂]⁺ (Fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the N-H protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon probe.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (if liquid): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or pure KBr pellet/salt plates) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it onto a GC column for separation prior to introduction into the mass spectrometer.

-

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) can also be used, particularly for identifying the molecular ion with minimal fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Parameters (for EI):

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logic flow from structure to spectral data and back.

An In-depth Technical Guide on the Solubility and Stability of 3-Fluorobenzylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive assessment and detailed experimental guidelines for determining the solubility and stability of 3-Fluorobenzylhydrazine. Due to the limited availability of specific public data for this compound, the information herein is based on the established knowledge of related hydrazine and fluorinated aromatic compounds.

Introduction to this compound

This compound (CAS No: 51421-16-0) is a substituted hydrazine derivative with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its chemical structure, consisting of a fluorinated benzene ring attached to a methylhydrazine moiety, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. Understanding its solubility and stability is paramount for its effective use in research and pharmaceutical development. Hydrazine derivatives are known for their utility in creating heterocyclic compounds, which are prevalent in many drug structures.[3]

Chemical Structure:

-

IUPAC Name: [(3-fluorophenyl)methyl]hydrazine[4]

-

Molecular Formula: C₇H₉FN₂[2]

-

Molecular Weight: 140.16 g/mol [2]

Predicted Solubility Profile

Hydrazine itself is highly soluble and miscible with water and soluble in alcohols like ethanol and methanol.[5] The introduction of a benzyl group generally decreases aqueous solubility. However, the fluorine substituent on the benzene ring can influence polarity and intermolecular interactions. It is anticipated that this compound will exhibit moderate solubility in water and good solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous (Water) | Moderately Soluble | The polar hydrazine group can form hydrogen bonds with water. The fluorobenzyl group may limit high solubility. |

| Polar Protic | Soluble | Expected to be soluble in solvents like methanol and ethanol due to hydrogen bonding capabilities. |

| Polar Aprotic | Soluble | Likely soluble in solvents such as DMSO and DMF, which are common in drug discovery for solubilizing a wide range of compounds. |

| Nonpolar | Sparingly Soluble | The overall polarity of the molecule suggests limited solubility in nonpolar solvents like hexane and toluene. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various solvents.

3.1. Materials and Equipment

-

This compound

-

Analytical balance

-

Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)[6]

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

-

Develop a suitable HPLC method to separate and quantify this compound. A reversed-phase C18 column is often a good starting point.[7]

-

Inject the standard solutions to generate a calibration curve.

-

Dilute the collected supernatant from the saturated solutions with the mobile phase and inject it into the HPLC system.

-

Determine the concentration of this compound in the supernatant using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

-

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 |

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation

The stability of this compound is a critical parameter for its storage, handling, and use in drug formulations. Hydrazine derivatives can be susceptible to oxidation and degradation, potentially accelerated by factors such as temperature, light, pH, and the presence of oxidizing agents.

4.1. Predicted Stability

-

Thermal Stability: Hydrazine compounds can decompose at elevated temperatures.[8] It is advisable to store this compound in a cool environment.

-

Oxidative Stability: Hydrazines are reducing agents and can be oxidized by atmospheric oxygen. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Photostability: Aromatic compounds and hydrazines can be sensitive to light. Protection from light is crucial to prevent photodegradation.

-

pH Stability: The stability of this compound is likely pH-dependent. The hydrazine moiety can be protonated in acidic conditions, which may affect its stability and reactivity.

4.2. Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation reactions can be inferred from related compounds.

-

Oxidation: The hydrazine moiety can be oxidized to form diazene, which can further decompose, potentially leading to the formation of 3-fluorobenzyl radicals.

-

Hydrolysis: The C-N bond could be susceptible to hydrolysis under certain pH and temperature conditions.

-

Defluorination: While the C-F bond is generally strong, enzymatic or photochemical degradation could potentially lead to defluorination, a pathway observed in other fluoroaromatic compounds.[9][10]

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of various environmental factors on the integrity of this compound over time, following ICH guidelines.[11][12]

5.1. Materials and Equipment

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH buffers

-

HPLC system with a stability-indicating method

-

Mass spectrometer (LC-MS) for degradation product identification

5.2. Procedure

-

Forced Degradation Study:

-

Expose solutions of this compound to stress conditions (e.g., high temperature, strong acid/base, oxidation with H₂O₂, and intense light) to generate potential degradation products.

-

Analyze the stressed samples by HPLC to develop a stability-indicating method that can separate the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradation products.

-

-

ICH Stability Study:

-

Store samples of this compound (as a solid and in solution) under various ICH-recommended conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12]

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the remaining amount of this compound and any major degradation products.

-

Table 3: Template for Stability Data of this compound (Solid State)

| Storage Condition | Time (Months) | Appearance | Assay (% of Initial) | Degradation Products (%) |

| 25°C / 60% RH | 0 | 100 | 0 | |

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40°C / 75% RH | 0 | 100 | 0 | |

| 1 | ||||

| 3 | ||||

| 6 | ||||

| Photostability | - |

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, consider storing under an inert atmosphere.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

Conclusion

While specific experimental data for the solubility and stability of this compound are limited, this guide provides a framework for its characterization based on the properties of related compounds. The provided experimental protocols offer a systematic approach for researchers to determine these critical parameters, which are essential for the successful application of this compound in drug discovery and development. Empirical determination of its solubility and stability will enable informed decisions regarding formulation, storage, and handling, ultimately facilitating its progression in the research and development pipeline.

References

- 1. Page loading... [guidechem.com]

- 2. parchem.com [parchem.com]

- 3. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]

- 4. (3-Fluorobenzyl)hydrazine hydrochloride | C7H10ClFN2 | CID 71756444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Me… [ouci.dntb.gov.ua]

- 9. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics [mdpi.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity Profile of 3-Fluorobenzylhydrazine's Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorobenzylhydrazine is a key bifunctional building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety and a fluorinated aromatic ring, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The presence of the fluorine atom significantly influences the electronic properties of the benzyl group, thereby modulating the reactivity and physicochemical properties of the entire molecule and its derivatives. This guide provides a comprehensive analysis of the reactivity of this compound's functional groups, supported by quantitative data, detailed experimental protocols, and graphical representations of its synthetic applications.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and relatively small size can lead to improved metabolic stability, increased binding affinity, and altered acidity or basicity of nearby functional groups. This compound serves as a valuable synthon that introduces a fluorinated benzyl motif, a common feature in many bioactive compounds. This document elucidates the distinct reactivity of its two primary functional groups: the hydrazine and the 3-fluorobenzyl moieties.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₉FN₂ | [1][2] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| CAS Number | 51421-16-0 | [1][2] |

| Predicted pKa | ~7.5 | Estimated based on substituted hydrazines. The electron-withdrawing fluorine at the meta position is expected to slightly decrease the basicity of the hydrazine group compared to benzylhydrazine. |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals include those for the aromatic protons (with splitting patterns influenced by the fluorine atom), a singlet for the benzylic CH₂ group, and broad signals for the NH and NH₂ protons. The aromatic region would show complex multiplets due to ³J(H-H), ⁴J(H-H), and J(H-F) couplings.[3][4] |

| ¹³C NMR | Expected signals for the seven distinct carbon atoms, including the benzylic CH₂ and the aromatic carbons. The aromatic carbon signals will show splitting due to C-F coupling (¹J(C-F), ²J(C-F), etc.).[3][4] |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching (typically in the 3200-3400 cm⁻¹ region, often showing two bands for the -NH₂ group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and a strong C-F stretching band.[3][4] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 140. Common fragmentation patterns would involve the loss of NH₂, NH₃, and cleavage at the benzylic position to give the fluorobenzyl cation (m/z 109).[3] |

Reactivity of the Hydrazine Functional Group

The hydrazine moiety (-NH-NH₂) in this compound is the primary center of nucleophilic reactivity. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers.

Condensation with Carbonyl Compounds to Form Hydrazones

This compound reacts with aldehydes and ketones in a condensation reaction to form 3-fluorobenzylhydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.[5]

Caption: Hydrazone formation from this compound.

Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

A synthetically valuable reaction of this compound is its condensation with 1,3-dicarbonyl compounds to yield substituted pyrazoles. This reaction, a variation of the Knorr pyrazole synthesis, is a cornerstone in the construction of this important heterocyclic scaffold, which is prevalent in many pharmaceuticals.[6][7] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Caption: Synthesis of pyrazoles from this compound.

Reactivity of the 3-Fluorobenzyl Functional Group

The 3-fluorobenzyl group's reactivity is largely influenced by the electronic effects of the fluorine atom and the stability of the benzylic position.

Electronic Effects of the Fluorine Atom

The fluorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a deactivation of the aromatic ring towards electrophilic substitution and a slight increase in the acidity of the benzylic protons compared to toluene. These electronic effects can influence the reactivity of the hydrazine moiety and the interactions of the molecule and its derivatives with biological targets.[8]

Role in Drug-Receptor Interactions

In the context of drug development, the 3-fluorobenzyl group can participate in various non-covalent interactions with biological macromolecules. The fluorine atom can act as a weak hydrogen bond acceptor and can engage in favorable dipole-dipole and orthogonal multipolar interactions with protein residues.[1][9] Furthermore, replacing a C-H with a C-F bond at a metabolically susceptible position can block oxidative metabolism, thereby increasing the drug's half-life.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound Hydrochloride

This procedure is adapted from the general synthesis of phenylhydrazines.[10]

Reaction Scheme: 3-Fluorobenzylamine → 3-Fluorobenzenediazonium chloride → this compound hydrochloride

Materials:

-

3-Fluorobenzylamine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

Procedure:

-

In a flask equipped with a mechanical stirrer, dissolve 3-fluorobenzylamine (1.0 eq) in concentrated hydrochloric acid and water at 0°C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C to form the diazonium salt solution.

-

In a separate, larger flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to approximately 5°C.

-

With vigorous stirring, rapidly add the cold diazonium salt solution to the sodium sulfite solution. The mixture will turn a bright orange-red.

-

Warm the reaction mixture to approximately 20°C until any precipitated sodium sulfite redissolves, and then heat to 60-70°C for 1-2 hours until the color darkens.

-

Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath to precipitate the this compound hydrochloride.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of a 1-(3-Fluorobenzyl)-3,5-disubstituted Pyrazole

This procedure is a general method for the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.[6][7]

Reaction Scheme: this compound + 1,3-Diketone → 1-(3-Fluorobenzyl)-3,5-disubstituted Pyrazole

Materials:

-

This compound hydrochloride

-

A 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)

-

Ethanol or Acetic Acid

-

Sodium Acetate (if starting from the hydrochloride salt)

Procedure:

-

In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

Add the 1,3-dicarbonyl compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.

Application in Drug Discovery: A Case Study of Celecoxib

While there are no prominent drugs directly synthesized from this compound, its structural motifs are present in many pharmaceuticals. For instance, the pyrazole core is central to the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor. The synthesis of Celecoxib and its analogs often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. The mechanism of action of Celecoxib involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key enzyme in the inflammatory signaling pathway.

Caption: Inhibition of the COX-2 pathway by a pyrazole-containing drug.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. The distinct and predictable reactivity of its hydrazine and 3-fluorobenzyl functional groups allows for the streamlined construction of complex molecules, including hydrazones and pyrazoles. The presence of the fluorine atom imparts unique electronic properties that can be leveraged to enhance the biological activity and pharmacokinetic profiles of the resulting compounds. A thorough understanding of the reactivity profile of this compound is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-FLUORO-BENZYL)-HYDRAZINE(51421-16-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Therapeutic Potential of 3-Fluorobenzylhydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Hydrazine and its derivatives have long been recognized as a versatile scaffold in drug design, contributing to a wide array of pharmacological activities. The incorporation of a fluorine atom into a benzylhydrazine moiety, specifically at the meta position to create 3-fluorobenzylhydrazine, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new pharmaceuticals.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. The 3-fluorobenzyl moiety appears to play a crucial role in the anticancer potential of these molecules.

One notable example is 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a derivative synthesized from (3-fluorobenzyl)hydrazine. This compound has served as a precursor for pyrazole-based derivatives that have demonstrated significant cytotoxic effects against human tumor cell lines, including HeLa and A375, with IC50 values in the low micromolar range.[1]

While direct studies on a broad range of simple this compound derivatives are limited, research on related structures provides valuable insights. For instance, fluorinated isatins bearing a benzyl fragment have shown that the presence and position of the fluorine atom can significantly influence their cytotoxic action.[2] This suggests that the 3-fluoro substitution on the benzyl ring in hydrazine derivatives could be a key determinant of their anticancer activity.

The mechanism of action for the anticancer effects of these related compounds often involves the induction of apoptosis. This programmed cell death is a critical pathway for eliminating cancerous cells.

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Pyrazole derivatives from 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | HeLa, A375 | Low micromolar range | [1] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Hydrazine derivatives have been a fruitful area of investigation for novel antimicrobial compounds. While specific data on this compound derivatives is not abundant, studies on structurally similar fluorinated hydrazide and hydrazone derivatives indicate a strong potential for antimicrobial activity.

For example, hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[3] The fluorine substitution is a key feature in these molecules, and its position on the aromatic ring can modulate the antimicrobial spectrum and potency. Similarly, fluorobenzoylthiose-micarbazides have shown activity against Gram-positive bacteria, with the trifluoromethyl derivatives being particularly potent.

The mechanism of antimicrobial action for hydrazone derivatives is often multifactorial and can involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.

Quantitative Data: Antimicrobial Activity

Specific quantitative data for this compound derivatives is not available in the reviewed literature. The table below presents data for related fluorinated hydrazine derivatives to indicate potential activity.

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant Staphylococcus aureus | 7.82 to 31.25 µg/mL |

Enzyme Inhibition

Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Derivatives containing the 3-fluorobenzyl motif have shown promise as inhibitors of clinically relevant enzymes, particularly monoamine oxidase (MAO).

MAO enzymes, specifically MAO-A and MAO-B, are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

A study on N-substituted indole-based analogues identified a compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, as a potent and selective MAO-B inhibitor with a competitive mode of inhibition (Ki = 94.52 nM).[4] Although this compound is a benzoyl derivative, the presence of the 3-fluorobenzyl moiety is critical for its activity and highlights the potential of this compound derivatives as a scaffold for MAO inhibitors.

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | Activity | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50 = 0.78 µM, Ki = 94.52 nM | [4] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds and standard antibiotics

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MAO-Glo™ Assay for Monoamine Oxidase Inhibition

This is a luminescent assay for measuring MAO activity.

Materials:

-

MAO-Glo™ Assay Kit (Promega) containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.

-

Recombinant human MAO-A or MAO-B enzyme.

-

Test compounds and a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

White opaque 96-well plates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare the MAO Reaction Buffer and reconstitute the Luciferin Detection Reagent according to the kit protocol.

-

Reaction Setup: In a 96-well plate, add the MAO enzyme, test compound at various concentrations, and MAO Reaction Buffer.

-

Substrate Addition: Initiate the reaction by adding the luminogenic MAO substrate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of MAO activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Visualizations

Intrinsic Apoptosis Pathway

The anticancer activity of many hydrazone derivatives is linked to the induction of apoptosis, often through the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, when activated, lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytochrome c then binds to Apaf-1, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, ultimately resulting in cell death.

MAO-B Inhibition in Neuroprotection

The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease. MAO-B is primarily located in the outer mitochondrial membrane of astrocytes and is involved in the metabolism of dopamine. The breakdown of dopamine by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species that contributes to oxidative stress and neuronal damage. Inhibitors of MAO-B block this process, thereby increasing dopamine levels and reducing oxidative stress, which has a neuroprotective effect.

Conclusion and Future Directions

The available evidence, although somewhat fragmented, strongly suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents. The 3-fluorobenzyl moiety appears to be a key pharmacophore contributing to anticancer, antimicrobial, and enzyme-inhibiting properties. The data from related fluorinated hydrazine and hydrazone compounds provide a solid foundation for the rational design and synthesis of novel this compound derivatives with enhanced biological activity.

Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most potent compounds will be crucial for their further development as clinical candidates. This in-depth technical guide serves as a starting point to stimulate and guide these future research endeavors.

References

- 1. 1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde|CAS 1006472-04-3 [benchchem.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of 4-substituted thiazol-2-yl hydrazine derivatives of 1-(2,6-difluorobenzyl)-1<em>H</em>-1,2,3-triazole-4-carbaldehyde | Jadhav | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]

A Technical Review of 3-Fluorobenzylhydrazine and its Analogs as Monoamine Oxidase Inhibitors

This in-depth technical guide provides a comprehensive literature review of 3-Fluorobenzylhydrazine and its analogs, with a primary focus on their synthesis, biological activity as Monoamine Oxidase (MAO) inhibitors, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and neuropharmacology.

Introduction

Hydrazine derivatives represent a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1][2] A prominent application of these compounds is in the development of Monoamine Oxidase (MAO) inhibitors. MAO is a crucial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] The inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of neurological disorders like depression and Parkinson's disease.[4][5]

Substituted benzylhydrazines, including fluorinated analogs like this compound, have emerged as a promising scaffold for the design of novel MAO inhibitors. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes. Quantitative structure-activity relationship (QSAR) studies on MAO inhibitors have indicated that electron-withdrawing groups on the aromatic ring can enhance inhibitory potency.[6] This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to this compound and its analogs.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common and efficient method is the reductive amination of the corresponding aldehyde, in this case, 3-fluorobenzaldehyde, with hydrazine. This two-step one-pot reaction involves the initial formation of a hydrazone intermediate, followed by its reduction to the desired hydrazine.

Below is a diagram illustrating the general synthetic scheme for the preparation of substituted benzylhydrazines.

Biological Activity and Structure-Activity Relationship

Analogs of this compound have been primarily investigated for their inhibitory activity against the two isoforms of Monoamine Oxidase, MAO-A and MAO-B. Selective inhibitors of MAO-A are sought after for the treatment of depression, while selective MAO-B inhibitors are used in the management of Parkinson's disease.[4]

Quantitative Data for Analogs

| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | MAO-B | 0.0053 | >7547 | [7][8] |

| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | >1739 | [7][8] |

| 9i | 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][1][9]thiazine-3-carbohydrazide 1,1-dioxide | MAO-A | 0.11 ± 0.005 | - | [9] |

| 3 | methyl 4-hydroxy-2H-benzo[e][1][9]thiazine-3-carboxylate 1,1-dioxide | MAO-B | 0.21 ± 0.01 | - | [9] |

| S5 | 6-(3-chlorobenzyl)-2-(piperidin-1-yl)pyridazin-3(2H)-one | MAO-B | 0.203 | 19.04 | [10] |

| 2b | N'-(4-fluorobenzylidene)-2-hydroxybenzohydrazide | MAO-A | 0.028 | - | [3][4] |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of substituted benzylhydrazine analogs as MAO inhibitors have revealed several key features:

-

Substitution on the Benzyl Ring: The position and nature of the substituent on the benzyl ring significantly influence both the potency and selectivity of inhibition. Electron-withdrawing groups, such as fluorine, are often associated with increased MAO inhibitory activity.[6] The position of the fluorine atom (ortho, meta, or para) can also affect the selectivity for MAO-A or MAO-B. For instance, in a series of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of the benzyl ring resulted in potent MAO-B inhibition.[10]

-

Hydrazine Moiety: The hydrazine or hydrazone moiety is crucial for the inhibitory activity, as it is believed to interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of the MAO enzyme.[2]

-

Nature of the Second Substituent on Hydrazine: The nature of the group attached to the second nitrogen of the hydrazine can modulate the activity and selectivity. For example, the formation of hydrazones from substituted benzaldehydes has yielded potent and selective MAO inhibitors.[3][4]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol describes a general procedure for the synthesis of a substituted benzylhydrazine via reductive amination of the corresponding aldehyde.

Materials:

-

3-Fluorobenzaldehyde

-

Hydrazine hydrate

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol or another suitable solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-fluorobenzaldehyde (1 equivalent) in methanol, add hydrazine hydrate (1.1 equivalents) at room temperature.

-

Stir the reaction mixture for 2-4 hours to allow for the formation of the hydrazone intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 6-12 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[11]

In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common fluorometric method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Test compound (e.g., this compound analog)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture Preparation: In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer

-

Test compound at various concentrations (or DMSO for control)

-

Kynuramine substrate

-

-

Pre-incubation: Pre-incubate the plate at 37 °C for 10 minutes.

-

Enzyme Addition: Initiate the reaction by adding the MAO-A or MAO-B enzyme solution to each well.

-

Incubation: Incubate the plate at 37 °C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm using a fluorometric plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for the MAO inhibition assay.

Mechanism of MAO Inhibition

Hydrazine-based MAO inhibitors can act as either reversible or irreversible inhibitors. Irreversible inhibitors typically form a covalent bond with the FAD cofactor of the enzyme, leading to its inactivation. Reversible inhibitors, on the other hand, bind non-covalently to the active site. The diagram below illustrates the general mechanism of MAO and its inhibition.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel Monoamine Oxidase inhibitors. The introduction of fluorine and other substituents on the benzyl ring provides a means to modulate the potency and selectivity of these compounds for MAO-A and MAO-B. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the available data on its analogs, coupled with established synthetic and screening methodologies, provide a solid foundation for future drug discovery efforts in this area. The detailed protocols and structure-activity relationships presented in this guide are intended to facilitate and inform these future investigations.

References

- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | MDPI [mdpi.com]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

A Technical Guide to Quantum Chemical Calculations on 3-Fluorobenzylhydrazine: A Computational Approach for Drug Discovery and Molecular Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Fluorobenzylhydrazine. While specific experimental and computational studies on this molecule are not extensively documented in publicly available literature, this document outlines a robust theoretical framework based on established computational methodologies for similar hydrazine derivatives. The presented data is illustrative of the expected outcomes from such a study, offering a roadmap for researchers in computational chemistry and drug development.

Introduction to this compound in a Chemical Context

This compound is a substituted hydrazine derivative with potential applications as a building block in medicinal chemistry. The introduction of a fluorine atom onto the benzene ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Quantum chemical calculations serve as a powerful tool to understand these modifications at the electronic level, providing insights that can guide the synthesis and development of novel therapeutic agents.

Theoretical and Computational Methodology

A common and effective approach for studying molecules like this compound involves Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for predicting molecular properties.

A typical computational study would proceed as follows:

-

Geometry Optimization: The initial 3D structure of this compound is constructed and then its geometry is optimized to find the most stable, lowest energy conformation. A widely used functional for this purpose is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory is known to provide reliable geometric parameters.[1]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[3]

-

Electronic Property Calculation: Key electronic properties are then computed to understand the molecule's reactivity and electronic structure. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[1][4]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer.[5]

-

-

Spectroscopic Prediction:

While this guide focuses on computational aspects, the following experimental protocols would be essential for validating the theoretical results.

-

Synthesis of this compound:

-

Reaction: 3-Fluorobenzaldehyde is reacted with hydrazine hydrate in an appropriate solvent such as ethanol.

-

Reduction: The resulting hydrazone is then reduced using a suitable reducing agent like sodium borohydride to yield this compound.

-

Purification: The crude product is purified using column chromatography or recrystallization.

-

-

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

FTIR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the functional groups.

-

Data Presentation: Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-F | 1.35 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-CH2 | 1.51 Å | |

| CH2-NH | 1.46 Å | |

| NH-NH2 | 1.45 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-CH2-NH | 112.0° | |

| CH2-NH-NH2 | 110.5° |

Table 2: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch | -NH2 | 3350, 3280 |

| C-H Stretch (aromatic) | C-H | 3100 - 3000 |

| C-H Stretch (aliphatic) | -CH2- | 2950, 2880 |

| N-H Bend | -NH2 | 1620 |

| C=C Stretch (aromatic) | C=C | 1590, 1480 |

| C-F Stretch | C-F | 1250 |

Table 3: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Energy Gap | 5.7 eV |

| Dipole Moment | 2.5 Debye |

Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| 1H | Aromatic | 6.9 - 7.3 |

| -CH2- | 3.9 | |

| -NH- | 4.1 | |

| -NH2 | 3.5 | |

| 13C | C-F | 163 (d, JC-F ≈ 245 Hz) |

| Aromatic | 114 - 140 | |

| -CH2- | 55 |

Visualizations

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

Caption: A flowchart of the quantum chemical calculation process.

This diagram shows how the fundamental electronic structure calculations relate to the prediction of various molecular properties.

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lib.ysu.am [lib.ysu.am]

- 4. Theoretical Study of Reactivity and Stability of a Thiazine Derivative Series by the Density Functional Theory (DFT) Method [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Safe Handling and Storage of 3-Fluorobenzylhydrazine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Fluorobenzylhydrazine (CAS 51421-16-0) was publicly available at the time of this writing. The following guide has been compiled and synthesized from data on structurally similar compounds, including (3-Fluorophenyl)hydrazine, and general toxicological information on hydrazines. Researchers, scientists, and drug development professionals should treat this information as a guideline and exercise extreme caution. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides an in-depth overview of the recommended safe handling and storage procedures for this compound, a compound of interest for researchers in drug development. Due to its structural similarity to other hazardous hydrazine compounds, stringent safety protocols are imperative to mitigate potential risks.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.[1][2][3] Hydrazine derivatives, as a class, are known for their potential carcinogenicity and ability to cause damage to organs through prolonged or repeated exposure.[4][5][6]

Anticipated GHS Hazard Statements:

Physical and Chemical Properties

While specific quantitative data for this compound is limited, the following table summarizes key properties based on available information for the base compound and its hydrochloride salt.

| Property | Value | Source Compound |

| CAS Number | 51421-16-0 | This compound |

| Molecular Formula | C7H9FN2 | This compound |

| Molecular Weight | 140.16 g/mol | This compound |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following experimental protocols are recommended.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][8]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[1][7] |

| Respiratory Protection | For situations where fume hood use is not feasible or in case of a spill, a NIOSH-approved respirator with appropriate cartridges is necessary. |

General Hygiene Practices

-

Wash hands thoroughly after handling, even if gloves were worn.[1][4]

-

Do not eat, drink, or smoke in laboratory areas.[4]

-

Remove contaminated clothing immediately and wash before reuse.[1][2]

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

| Storage Condition | Recommendation |

| Container | Store in a tightly closed, properly labeled container.[1][2][4] |

| Location | Keep in a cool, dry, and well-ventilated area.[1][2][4] |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and metals.[1] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[2][7] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1] |

Spill and Disposal Procedures

Spill Response

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using non-sparking tools and place it in a designated waste container.

-

Ventilation: Ensure the area is well-ventilated after a spill.

Waste Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages and safety considerations for handling this compound in a research environment.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological data for this compound, diagrams for signaling pathways are not applicable at this time. The experimental workflow is encompassed in the safe handling diagram above.

This guide provides a framework for the safe handling and storage of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

- 1. 1-(3-Fluorophenyl)hydrazine hydrochloride(2924-16-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. parchem.com [parchem.com]

- 8. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application of 3-Fluorobenzylhydrazine in the Synthesis of a Pyridazinone-Based COX Inhibitor Intermediate

Introduction

3-Fluorobenzylhydrazine is a versatile reagent in medicinal chemistry, primarily utilized as a building block for nitrogen-containing heterocyclic compounds. The incorporation of the 3-fluorobenzyl moiety can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity, by introducing favorable electronic and lipophilic characteristics. This document details the application of this compound in the synthesis of a key pharmaceutical intermediate, 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one , a scaffold found in compounds investigated for their cyclooxygenase (COX) inhibitory activity. Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and cardiotonic effects.

Core Reaction: Pyridazinone Synthesis

The primary application highlighted is the synthesis of a substituted pyridazinone via the condensation of this compound with a 1,3-dicarbonyl equivalent, specifically a γ-keto acid. This reaction proceeds in two main stages: initial formation of a hydrazone followed by an intramolecular cyclization to form the stable dihydropyridazinone ring.

Table 1: Key Reactants and Product Information

| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | Starting Material | C₇H₉FN₂ | 140.16 |

| 4-Oxo-4-phenylbutanoic acid | Co-reactant | C₁₀H₁₀O₃ | 178.18 |

| 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Pharmaceutical Intermediate | C₁₇H₁₅FN₂O | 282.31 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of the target pyridazinone intermediate.

Protocol 1: Synthesis of 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Objective: To synthesize the pyridazinone intermediate via condensation and cyclization.

Materials:

-

This compound (1.0 eq)

-

4-Oxo-4-phenylbutanoic acid (1.0 eq)

-

Glacial Acetic Acid (Solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Oxo-4-phenylbutanoic acid (1.0 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 10 volumes, e.g., 50 mL for 5g of keto acid) to the flask. Stir the mixture until the solid is partially dissolved.

-

Reagent Addition: Add this compound (1.0 eq) to the mixture in a single portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Further cooling in an ice bath can enhance precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid and impurities.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure 2-(3-Fluorobenzyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

-